What is D-Mannitol-13C6 and its role in metabolic research?
What is D-Mannitol-13C6 and its role in metabolic research?
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Mannitol-13C6 is a stable, isotopically labeled sugar alcohol that serves as a powerful tracer in metabolic research. By replacing all six carbon atoms with the heavy isotope carbon-13, this molecule allows for precise quantification and tracking of D-mannitol's metabolic fate in vivo. Its primary application lies in the assessment of intestinal permeability, where it offers significant advantages over its unlabeled counterpart by minimizing interference from endogenous and dietary mannitol. This guide provides an in-depth overview of D-Mannitol-13C6, its applications in metabolic research, detailed experimental protocols, and the biochemical pathways it helps to elucidate.
Introduction to D-Mannitol-13C6
D-Mannitol-13C6 is a non-radioactive, labeled form of D-mannitol, a naturally occurring sugar alcohol. The uniform labeling of all six carbon atoms with ¹³C allows for its unambiguous detection and quantification by mass spectrometry and nuclear magnetic resonance spectroscopy.
Physicochemical Properties
The essential properties of D-Mannitol-13C6 are summarized in the table below.
| Property | Value |
| Chemical Formula | ¹³C₆H₁₄O₆ |
| Molecular Weight | 188.13 g/mol [1] |
| Isotopic Purity | ≥99 atom % ¹³C |
| Physical Form | Solid |
| Melting Point | 167-170 °C |
| Solubility | Soluble in water |
Core Applications in Metabolic Research
The primary role of D-Mannitol-13C6 in metabolic research is as a probe for assessing intestinal barrier function. It is also a valuable tool for studying the metabolic activity of the gut microbiota.
Intestinal Permeability Assessment
The most common application of D-Mannitol-13C6 is in the dual-sugar intestinal permeability test, often in conjunction with lactulose. Mannitol, being a small monosaccharide, is readily absorbed through the transcellular pathway (across the cells) of the small intestine. In contrast, the larger disaccharide lactulose is only minimally absorbed and primarily permeates through the paracellular pathway (between cells).
An increased lactulose-to-mannitol ratio (LMR) in the urine is indicative of compromised intestinal barrier integrity, often referred to as "leaky gut."[2] The use of D-Mannitol-13C6 is superior to unlabeled mannitol as it avoids the confounding issue of baseline contamination from dietary sources.[3] Studies have shown that baseline contamination of ¹²C-mannitol can be significant, while that of ¹³C-mannitol is approximately 20-fold lower.[3]
The following tables summarize urinary excretion data from studies comparing healthy individuals with patients suffering from celiac disease and Crohn's disease, conditions known to be associated with increased intestinal permeability.
Table 1: Urinary Excretion of Lactulose and Mannitol in Healthy Controls and Celiac Disease Patients
| Group | Lactulose Excretion (%) | Mannitol Excretion (%) | Lactulose/Mannitol Ratio (LMR) |
| Healthy Controls | 0.07 | 21.0 | 0.003 |
| Treated Celiac Disease | 0.15 | 10.9 | 0.013 |
| Untreated Celiac Disease | 0.63 | 17.6 | 0.038[4] |
Table 2: Urinary Excretion of Lactulose and Mannitol in Healthy Controls and Crohn's Disease Patients
| Group | Lactulose Excretion (%) | Mannitol Excretion (%) | Lactulose/Mannitol Ratio (LMR) |
| Healthy Controls | 0.07 | 21.0 | 0.003 |
| Crohn's Disease (in remission) | 0.42 | 21.0 | 0.021[5] |
Investigating Gut Microbiota Metabolism
Orally administered D-mannitol that is not absorbed in the small intestine passes into the colon, where it becomes a substrate for fermentation by the resident microbiota.[6][7] More than 95% of orally administered mannitol is utilized by intestinal microbes.[6] By tracing the ¹³C label from D-Mannitol-13C6 into microbial metabolites, researchers can gain insights into the composition and metabolic capacity of the gut microbiome. This can be assessed through the analysis of labeled short-chain fatty acids (SCFAs) in fecal samples or the detection of ¹³CO₂ in breath tests.
Experimental Protocols
Intestinal Permeability Test using D-Mannitol-13C6 and Lactulose
This protocol is a standard method for assessing intestinal permeability.
Patient Preparation:
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Fasting: The patient should fast overnight for a minimum of 8 hours. Water is permitted.
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Dietary Restrictions: For 24 hours prior to the test, the patient should avoid foods and beverages high in fructose, lactose, and mannitol. This includes most fruits, dairy products, and artificially sweetened foods.
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Medication Review: Non-steroidal anti-inflammatory drugs (NSAIDs), laxatives, and antacids should be discontinued for at least 3 days prior to the test, as they can influence intestinal permeability.
Test Procedure:
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Baseline Urine Collection: The patient should empty their bladder completely, and this urine sample is collected as a baseline.
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Administration of Sugar Solution: The patient drinks a solution containing a precisely known amount of D-Mannitol-13C6 (e.g., 100 mg) and lactulose (e.g., 1 g) dissolved in 250 mL of water.
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Urine Collection: All urine is collected for a specified period, typically 5 to 6 hours after ingesting the solution. Some protocols may involve timed collections at intervals (e.g., 0-2 hours, 2-8 hours, and 8-24 hours) to differentiate between small and large intestinal permeability.[4]
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Sample Processing: The total volume of the collected urine is measured, and an aliquot is stored frozen until analysis.
Analytical Methodology (HPLC-MS/MS):
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Sample Preparation: A small volume of urine (e.g., 25 µL) is diluted with an internal standard solution.[4]
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Chromatographic Separation: The diluted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The analytes are separated on a suitable column, such as a CARBOSep CoreGel 87C column.[4]
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Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) operating in multiple-reaction monitoring (MRM) mode. This allows for the highly specific and sensitive quantification of D-Mannitol-13C6 and lactulose.
D-Mannitol-13C6 Breath Test for Gut Microbiota Activity
This is an emerging application to assess the metabolic activity of the gut microbiota.
Patient Preparation:
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Fasting: The patient should fast for at least 12 hours prior to the test.
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Dietary Restrictions: A low-fiber diet is recommended for 24 hours before the test to minimize background gas production.
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Avoidance of Certain Activities: Smoking and vigorous exercise should be avoided on the day of the test.
Test Procedure:
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Baseline Breath Sample: A baseline breath sample is collected to measure the natural abundance of ¹³CO₂.
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Administration of D-Mannitol-13C6: The patient ingests a solution of D-Mannitol-13C6.
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Serial Breath Sampling: Breath samples are collected at regular intervals (e.g., every 30 minutes) for up to 3 hours.
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Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using isotope ratio mass spectrometry. An increase in this ratio over time indicates the fermentation of D-Mannitol-13C6 by the gut microbiota.
Signaling and Metabolic Pathways
Human Polyol Pathway
The polyol pathway is a two-step metabolic route that converts glucose to fructose. While D-mannitol is a polyol, orally ingested mannitol is poorly absorbed and is not considered a significant substrate for the human polyol pathway. The vast majority of its metabolism is carried out by the gut microbiota.
Bacterial Metabolism of D-Mannitol
In the human gut, various bacteria can metabolize mannitol. The primary pathway involves the uptake of mannitol and its conversion to fructose-6-phosphate, which then enters glycolysis. Key enzymes in this process are mannitol-1-phosphate dehydrogenase and mannitol-2-dehydrogenase.[8][9] Bacteria such as Escherichia coli and Staphylococcus aureus are known to ferment mannitol.[7][10]
Experimental Workflow for Intestinal Permeability Test
The workflow for the intestinal permeability test using D-Mannitol-13C6 is a multi-step process from patient preparation to data analysis.
Conclusion
D-Mannitol-13C6 is an indispensable tool in modern metabolic research, offering a safe, reliable, and precise method for assessing intestinal permeability and investigating the metabolic functions of the gut microbiota. Its superiority over unlabeled mannitol in clinical and research settings is well-established. The detailed protocols and pathway information provided in this guide are intended to facilitate the effective implementation of D-Mannitol-13C6 in studies aimed at understanding gastrointestinal health and disease, as well as host-microbiome interactions.
References
- 1. D-[UL-13C6]Mannitol | C6H14O6 | CID 71309139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Global Analysis of Mannitol 2-Dehydrogenase in Lactobacillus reuteri CRL 1101 during Mannitol Production through Enzymatic, Genetic and Proteomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is the sugar intestinal permeability test a reliable investigation for coeliac disease screening? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Utilization of orally administered D-[14C]mannitol via fermentation by intestinal microbes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of oral mannitol bowel preparation on colonic microflora and the risk of explosion during endoscopic diathermy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Mannitol Metabolism as an Alternative Antimicrobial Strategy Based on the Structure-Function Study of Mannitol-1-Phosphate Dehydrogenase in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mannitol Utilization System of the Marine Bacterium Zobellia galactanivorans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mannitol salt agar - Wikipedia [en.wikipedia.org]
